![molecular formula C11H15NO2 B2425655 Ethyl N-(2,6-dimethylphenyl)carbamate CAS No. 35601-96-8](/img/structure/B2425655.png)
Ethyl N-(2,6-dimethylphenyl)carbamate
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Overview
Description
Ethyl N-(2,6-dimethylphenyl)carbamate is a chemical compound with the molecular formula C11H15NO2 . It is a carbamate ester, which is a category of organic compounds that are formally derived from carbamic acid .
Synthesis Analysis
The synthesis of carbamates, including Ethyl N-(2,6-dimethylphenyl)carbamate, can be achieved through several methods. One such method involves the alcoholysis of carbamoyl chlorides . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
The molecular structure of Ethyl N-(2,6-dimethylphenyl)carbamate contains a total of 29 bonds. These include 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis
Ethyl carbamate, a related compound, is known to be produced by several chemical mechanisms. Firstly, it can be produced from urea and various proteins like citrulline produced during the fermentation step. Secondly, it can be produced from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis
The molecular weight of Ethyl N-(2,6-dimethylphenyl)carbamate is 193.2423 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Carcinogenicity and Toxicity Studies
- Ethyl carbamate (urethane), a contaminant in fermented foods and beverages, has been assessed for carcinogenicity, showing it's a Group 2A carcinogen as classified by the International Agency for Research on Cancer (IARC) (Baan et al., 2007).
- Research indicates long-term exposure to ethyl carbamate may cause neurological disorders, leading to extensive studies on its formation, metabolism, and mitigation strategies (Gowd et al., 2018).
Metabolic Pathways
- Studies on metabolism of related compounds, like N:N-dialkyl carbamates, by rat liver, provide insights into enzyme systems that influence the metabolism of ethyl carbamates (Hodgson & Casida, 1961).
Chemical Analysis Techniques
- Surface-enhanced Raman scattering (SERS) is a new approach for quantitative detection of ethyl carbamate in alcoholic beverages, showing potential for in-situ assessment in the beverage industry (Yang et al., 2013).
Synthetic Applications
- Ethyl N-substituted carbamates have been studied using nuclear magnetic resonance, highlighting their isomeric structures and chemical properties (Soignet et al., 1974).
- Novel heterocyclic disperse dyes incorporating ethyl carbamate derivatives have been synthesized, showcasing applications in the textile industry (Iyun et al., 2015).
Medical Research
- Ethyl carbamate derivatives have been explored for potential antineoplastic activities, with some showing significant tumor inhibitory effects in experimental animals (Bardos et al., 1965).
Environmental and Food Safety
- Ethyl carbamate's presence in foods and beverages has been extensively reviewed, considering its genotoxic and carcinogenic effects and emphasizing the need for monitoring and controlling its levels (Weber & Sharypov, 2009).
Teratogenic and Carcinogenic Effects Comparison
- Comparative studies of ethyl carbamate and related compounds have been conducted to understand their teratogenic and carcinogenic effects, providing insights into potential mechanisms of action (DiPaolo & Elis, 1967).
Mechanism of Action
While the specific mechanism of action for Ethyl N-(2,6-dimethylphenyl)carbamate is not mentioned in the search results, carbamates in general are known to have various effects. For instance, carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Safety and Hazards
While specific safety and hazard information for Ethyl N-(2,6-dimethylphenyl)carbamate was not found, related compounds such as ethyl carbamate are considered hazardous. Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .
properties
IUPAC Name |
ethyl N-(2,6-dimethylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAQDOIKWBEHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(2,6-dimethylphenyl)carbamate |
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